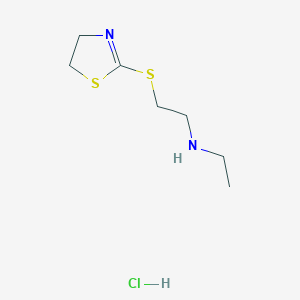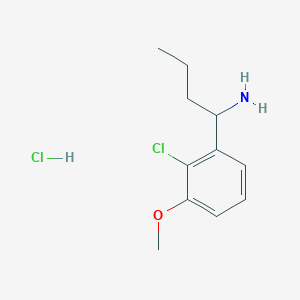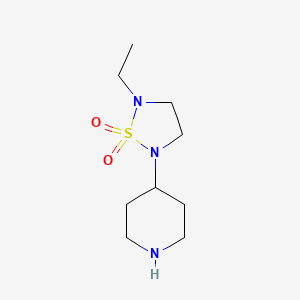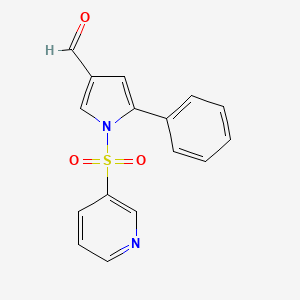
1-(2-Chlorophenyl)-4-methylpentan-1-amine hydrochloride
Overview
Description
1-(2-Chlorophenyl)-4-methylpentan-1-amine hydrochloride (CPMPA-HCl) is a synthetic compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and alcohol. CPMPA-HCl has a wide range of applications in scientific research, including biochemical and physiological effects, and is used in laboratory experiments for its advantages and limitations.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and identification of novel cathinones, including derivatives similar to "1-(2-Chlorophenyl)-4-methylpentan-1-amine hydrochloride," have been explored using a combination of spectroscopic methods such as GC-MS, IR, NMR, and single crystal X-ray diffraction. These studies help in understanding the structural properties and potential applications of these compounds in forensic science and material science (Nycz, Paździorek, Małecki, & Szala, 2016).
Potential Applications
- Organotin(IV) complexes, derived from compounds structurally related to "this compound," have shown promising anticancer activity in vitro against various human tumor cell lines. This suggests potential applications in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
- Amine derivative compounds have been synthesized and tested as corrosion inhibitors for mild steel in HCl medium. These compounds, including derivatives structurally akin to "this compound," show high inhibition efficiency, suggesting their potential application in corrosion prevention (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Chemical Properties and Reactions
- Research on synthesizing and studying the properties of various amine derivatives, including those structurally similar to "this compound," contributes to a deeper understanding of their chemical behaviors and potential applications in different chemical reactions and processes (Khalid, Ali, Adeel, Din, Tahir, Rodrigues-Filho, Iqbal, & Khan, 2020).
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-9(2)7-8-12(14)10-5-3-4-6-11(10)13;/h3-6,9,12H,7-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGCFEOONMVHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one](/img/structure/B1471371.png)
![3-[4-(2,2-Difluoropropoxy)-phenyl]-propionic acid](/img/structure/B1471372.png)








![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1471387.png)

![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)
